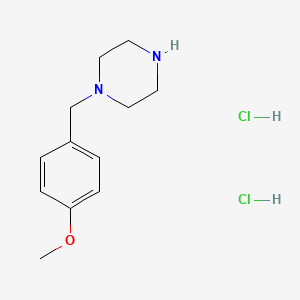

1-(4-Methoxybenzyl)piperazine dihydrochloride

Vue d'ensemble

Description

1-(4-Methoxybenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Méthodes De Préparation

The synthesis of 1-(4-Methoxybenzyl)piperazine dihydrochloride typically involves the reaction of 1-(4-methoxybenzyl)piperazine with hydrochloric acid. The preparation methods can be categorized into laboratory-scale synthesis and industrial production.

Laboratory-Scale Synthesis:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Microwave-Assisted Synthesis: A simplified procedure for the preparation of monosubstituted piperazine derivatives involves the use of microwave reactors, which can accelerate the reaction and improve yields.

Industrial Production:

Batch Reaction Vessel: Industrial production often employs batch reaction vessels where the reaction is carried out at controlled temperatures and pressures to ensure high yields and purity.

Flow Reactors: Continuous flow reactors are also used in industrial settings to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

1-(4-Methoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation:

- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction:

- Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives of the compound.

Substitution:

- Substitution reactions can occur at the piperazine ring or the methoxybenzyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of various substituted derivatives .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 1-(4-Methoxybenzyl)piperazine dihydrochloride is utilized as a precursor in synthesizing more complex organic molecules and pharmaceuticals. It facilitates the creation of diverse chemical entities through various reactions, including nucleophilic substitutions and cyclizations.

Biology

- Neurotransmitter Studies : The compound is instrumental in studying neurotransmitter pathways. It interacts with specific receptors, influencing physiological processes such as mood regulation and cognitive functions .

- Enzyme Function Studies : It is also used to investigate metabolic pathways and enzyme activities, providing insights into biochemical processes.

Medicine

- Pharmaceutical Development : As a pharmaceutical intermediate, it plays a critical role in developing drugs targeting mental health disorders (e.g., antipsychotics and antidepressants) and other therapeutic areas like antiemetics .

- Antimalarial Research : Studies have shown that piperazine derivatives, including this compound, exhibit potential antimalarial properties. They are being explored for their efficacy against resistant strains of malaria .

Industry

- Chemical Manufacturing : The compound is employed in the production of various chemical products, enhancing the efficiency of industrial processes.

Antimalarial Activity

Recent studies have highlighted the effectiveness of piperazine derivatives against malaria. A specific study demonstrated that analogues containing the methoxybenzyl moiety showed promising results in inhibiting Plasmodium species responsible for malaria. These findings suggest potential pathways for developing new antimalarial therapies based on this compound's structure .

Neuropharmacological Studies

Research focusing on the interaction between this compound and neurotransmitter receptors has yielded insights into its potential as an antidepressant. In vitro assays indicated that it could modulate serotonin levels effectively, providing a basis for further exploration in clinical settings .

Mécanisme D'action

The mechanism of action of 1-(4-Methoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound primarily acts on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(3-Methoxybenzyl)piperazine dihydrochloride: This compound has a similar structure but with the methoxy group positioned at the 3-position instead of the 4-position.

1-(4-Fluorobenzyl)piperazine: This derivative has a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.

1-(4-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group, which significantly alters its reactivity and applications.

Uniqueness:

- The presence of the methoxy group at the 4-position in 1-(4-Methoxybenzyl)piperazine dihydrochloride imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Activité Biologique

1-(4-Methoxybenzyl)piperazine dihydrochloride, with the molecular formula C12H20Cl2N2O, is a derivative of piperazine that has garnered attention for its biological activity and potential applications in pharmacology. This compound is primarily utilized as a pharmaceutical intermediate and has been investigated for its interactions with various biological targets, particularly in the context of neurological and pain-related disorders.

Chemical Structure and Properties

- Molecular Formula : C12H20Cl2N2O

- Molecular Weight : 265.21 g/mol

- CAS Number : 21868-01-9

The structure consists of a piperazine ring substituted with a methoxybenzyl group, which influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate the activity of sigma receptors, particularly the σ1 receptor, which plays a critical role in pain modulation and neuroprotection.

Research Findings

- Sigma Receptor Affinity : A study demonstrated that derivatives of benzylpiperazine, including those containing the 4-methoxybenzyl group, exhibited high affinities for σ1 receptors. For instance, one derivative showed an affinity constant () of 1.6 nM for σ1 receptors, indicating potent binding capabilities .

- Antinociceptive Effects : Behavioral pharmacology studies indicated that compounds derived from this compound produced significant antinociceptive effects in mouse models, suggesting potential applications in pain management .

- Cytotoxic Activity : In vitro studies have shown that related piperazine derivatives demonstrate moderate to significant efficacy against various cancer cell lines, including human breast cancer cells. For example, one study reported an IC50 value of 18 μM for a related compound against breast cancer cells, indicating promising anticancer properties .

Case Study 1: Pain Management

A series of experiments evaluated the antinociceptive properties of compounds derived from this compound in mouse models. The results indicated significant reductions in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain relief.

Case Study 2: Cancer Cell Line Efficacy

Research into the cytotoxic effects of benzylpiperazine derivatives revealed that certain compounds exhibited higher cytotoxicity against human leukemia and breast cancer cell lines than standard treatments like doxorubicin. The mechanism involved apoptosis induction through caspase activation and increased p53 expression levels .

Comparative Analysis with Related Compounds

| Compound Name | Sigma Receptor Affinity () | IC50 (Cancer Cell Lines) | Notable Effects |

|---|---|---|---|

| This compound | 1.6 nM | 18 μM (breast cancer) | Antinociceptive, cytotoxic |

| 1-(3-Methoxybenzyl)piperazine dihydrochloride | Not specified | Moderate | Similar biological activity |

| 1-(4-Fluorobenzyl)piperazine | Not specified | Lower than methoxy derivative | Altered reactivity |

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRLNPZCYJIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483171 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-01-9 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.